molecular formula C17H9NO4S3 B8041915 N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide

N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide

Cat. No.: B8041915
M. Wt: 387.5 g/mol
InChI Key: PHUFAJDSYKASRZ-UHFFFAOYSA-N
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Description

N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety and a dioxobenzo[f][1,3]benzodithiol core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with dioxobenzo[f][1,3]benzodithiol intermediates. One common method includes the cyclization of chloroacetamide derivatives in the presence of ammonium, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide or dithiol moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide is unique due to its dual functionality as both a sulfonamide and a dioxobenzo[f][1,3]benzodithiol derivative. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO4S3/c19-13-11-8-4-5-9-12(11)14(20)16-15(13)23-17(24-16)18-25(21,22)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUFAJDSYKASRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2SC3=C(S2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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